N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Several thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, compounds have shown reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines, demonstrating their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012). Additionally, certain derivatives bearing different heterocyclic rings have been screened for antitumor activity, indicating considerable activity against some cancer cell lines (Yurttaş et al., 2015).
Optoelectronic Properties
Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, revealing potential applications in the field of conducting polymers and materials science. The optical band gaps and switching times of these polymers suggest their applicability in optoelectronic devices (Camurlu & Guven, 2015).
Antibacterial Evaluation
Research into thiazole derivatives has also extended into the domain of antibacterial activity. N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and demonstrated promising in vitro antibacterial activities against various bacteria, presenting them as potential leads for the development of new antibacterial agents (Lu et al., 2020).
Pharmacological Evaluation
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized as glutaminase inhibitors, offering insights into the development of more potent inhibitors with improved drug-like properties for therapeutic applications, particularly in cancer treatment (Shukla et al., 2012).
properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-4-12(2)20-17(25)9-16-10-27-19(23-16)28-11-18(26)22-15-7-5-14(6-8-15)21-13(3)24/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWJKGGWCASLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide |
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